4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
4-Morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative characterized by a morpholino substituent at the C-4 position and a propyl group at the N-8 position. The morpholino group enhances solubility and metabolic stability, while the propyl chain at N-8 modulates hydrophobic interactions with target proteins. Its synthesis typically involves microwave-assisted amination or nucleophilic substitution at C-4, yielding moderate to high purity (54–79%) depending on substituents .
Properties
IUPAC Name |
4-morpholin-4-yl-8-propylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-5-18-12(19)4-3-11-13(15-10-16-14(11)18)17-6-8-20-9-7-17/h3-4,10H,2,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNHHPFFKSAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines or nitriles, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further reactions to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
N8-Alkylation with Propyl Groups
The propyl group at N8 is introduced during the early stages of synthesis via:
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Michael Addition : Reaction of α,β-unsaturated esters with malononitrile derivatives, followed by cyclization with guanidine systems .
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Direct Alkylation : Treatment of the parent pyrido[2,3-d]pyrimidin-7(8H)-one with propyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
Reaction Conditions :
| Reagent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Propyl bromide | K₂CO₃ | DMF | 60°C | 85% |
Oxidative Dehydrogenation
5,6-Dihydro precursors of pyrido[2,3-d]pyrimidin-7(8H)-ones undergo photoinduced dehydrogenation to form unsaturated analogs. For 4-morpholino-8-propyl derivatives, this process occurs under:
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Conditions : 450 nm light, DMSO solvent, aerial oxygen, room temperature .
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Mechanism : Autocatalytic radical pathway involving DMSO-derived peroxysulfinyl radicals .
Key Data :
Post-Functionalization Reactions
The C4-morpholino and N8-propyl groups enable further derivatization:
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Sonogashira Coupling : At C4-ethynyl intermediates (generated via desilylation) with aryl iodides .
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Sulfonation : Introduction of sulfonyl groups at C6 using aryl sulfonyl chlorides under basic conditions .
Example :
4-Morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one reacted with 4-chlorobenzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) in CH₂Cl₂ at 0°C to room temperature, yielding the C6-sulfonated analog in 68% .
Scientific Research Applications
Cancer Therapy
One of the primary applications of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is its potential as an anticancer agent. Research has indicated that compounds within this class can selectively inhibit the proliferation of various cancer cell types. A notable patent (US8889696B2) describes these compounds as being capable of inducing apoptosis in tumor cells without significantly affecting normal cells, thereby presenting a promising avenue for targeted cancer therapies .
Key Findings:
- Selective Cytotoxicity: The compound exhibits selective cytotoxic effects on cancer cells, which is crucial for minimizing side effects associated with traditional chemotherapy.
- Mechanism of Action: The proposed mechanism involves interference with cellular signaling pathways that regulate cell growth and survival.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it has been identified as a potential inhibitor of certain kinases involved in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and improved patient outcomes.
Research Insights:
- Kinase Inhibition: Studies have shown that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones can effectively inhibit kinases such as Kallikrein 7, which plays a role in tumor growth and metastasis .
- Biological Activity: The structure of the compound allows it to interact with the active sites of these enzymes, leading to effective blockade of their functions.
Development of Biologically Active Compounds
The unique structural features of this compound make it an attractive scaffold for synthesizing new biologically active molecules. Researchers are exploring various substitutions at different positions on the pyrido-pyrimidine framework to enhance its pharmacological properties.
Synthesis and Variability:
- Diverse Substituents: Variations in substituents at positions C2, C4, C5, C6, and N8 have been explored to optimize biological activity and selectivity against specific targets.
- Scaffold for Drug Design: The compound serves as a versatile scaffold for drug design, allowing medicinal chemists to create libraries of derivatives with tailored properties for specific therapeutic applications .
Case Study 1: Anticancer Activity
A study published in December 2023 demonstrated the efficacy of a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives against human cancer cell lines. The results showed that modifications on the morpholine ring significantly enhanced cytotoxicity compared to the parent compound. This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Enzyme Targeting
Research involving enzyme assays revealed that specific derivatives of the compound exhibited potent inhibitory effects on Kallikrein 7. These findings suggest that further exploration into enzyme inhibition could lead to novel therapeutic strategies for managing cancer and other diseases linked to dysregulated enzyme activity.
Mechanism of Action
The mechanism of action of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt aberrant signaling pathways associated with cancer and other diseases .
Comparison with Similar Compounds
Substituent Effects at the C-4 Position
The C-4 position is a critical diversity center influencing biological activity. Key analogues and their properties are summarized below:
- Morpholino vs. Chloro/Amino Groups: Morpholino substituents improve solubility compared to hydrophobic chloro groups, which enhance binding affinity but may reduce bioavailability. Amino derivatives, while potent, often exhibit higher toxicity .
- Comparison with Palbociclib: Palbociclib’s piperazinyl-phenylamino group at C-4 confers selectivity for CDK4/6, whereas the morpholino group in the target compound may favor broader kinase inhibition .
Substituent Effects at the N-8 Position
The N-8 position influences conformational flexibility and target engagement:
- Propyl vs. Ethyl groups, as in Ebvaciclib, balance stability and activity .
- Hydroxyl-containing substituents : These enable salt-bridge interactions (e.g., with Asp174 in MST3/4 kinases), enhancing affinity .
Biological Activity
4-Morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as inhibitors of cyclin-dependent kinases (Cdks). This compound exhibits a heterocyclic structure that is similar to nitrogenous bases found in nucleic acids, making it a promising scaffold for drug development.
Chemical Structure and Synthesis
The compound features a pyrido[2,3-d]pyrimidine core, which can be synthesized through various methodologies. The synthetic routes often involve modifications at key positions to enhance biological activity. For example, the introduction of substituents at the C-5 position has been shown to improve selectivity for Cdk4 inhibition, a critical target in cancer therapy .
Inhibition of Cyclin-Dependent Kinases
One of the primary biological activities associated with this compound is its role as a selective inhibitor of cyclin-dependent kinases. Cdk4 plays a pivotal role in cell cycle regulation, and its inhibition can lead to reduced cell proliferation in cancer cells. Research indicates that this compound demonstrates significant potency against Cdk4, making it a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its inhibitory effects involves competitive binding to the ATP-binding site of Cdks. This interaction prevents the phosphorylation of target proteins necessary for cell cycle progression, thus inducing cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents in enhancing binding affinity and selectivity for Cdk enzymes .
Case Study: Selectivity and Potency
A study published in 2005 demonstrated that modifications at the C-5 position significantly influenced the selectivity of pyrido[2,3-d]pyrimidin-7-one derivatives towards Cdk4. Compounds with methyl or propyl groups at this position exhibited enhanced potency compared to their unsubstituted counterparts. The study provided IC50 values indicating that these derivatives could effectively inhibit Cdk4 activity at low concentrations .
| Compound | C-5 Substituent | IC50 (µM) |
|---|---|---|
| A | H | 15 |
| B | CH₃ | 0.5 |
| C | C₃H₇ | 0.3 |
Recent Developments
Recent research has explored the photochemical properties of pyrido[2,3-d]pyrimidin-7(8H)-ones, revealing that certain derivatives can undergo autocatalytic oxidative dehydrogenation under UV light. This process not only enhances their biological activity but also opens avenues for developing light-sensitive therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, such as 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one?
- Methodology : Two primary approaches are used:
Preformed pyrimidine route : Starting with substituted pyrimidines (e.g., 4-amino-5-bromopyrimidine), cyclization is achieved via reactions with amines or aldehydes. Yields >60% are typical when optimized .
Pyridine ring construction : Condensation of α,β-unsaturated esters with malononitrile and guanidine derivatives, followed by cyclization in acidic conditions (e.g., 85% formic acid/Ac₂O) .
- Key steps : Chromatographic purification (e.g., silica gel) and recrystallization (ethanol/methanol) are critical for isolating pure products .
Q. How is the structural identity of this compound confirmed?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to verify morpholino and propyl substituents.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ~354.4 g/mol for analogs) .
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic core .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Assay selection :
- Enzyme inhibition : PDE5 (phosphodiesterase 5) inhibition assays, given structural similarity to known PDE5 inhibitors .
- Kinase profiling : Use broad-panel kinase assays (e.g., PLK2 inhibition studies) to identify targets .
Advanced Research Questions
Q. How can substitution patterns at the C4 and C8 positions influence biological activity?
- Structure-Activity Relationship (SAR) :
- C4 (morpholino group) : Enhances solubility and hydrogen-bonding capacity, critical for target binding .
- C8 (propyl group) : Alkyl chains modulate lipophilicity and membrane permeability. Replacements (e.g., cyclopropyl) alter pharmacokinetics .
- Data table :
| Substituent (C4/C8) | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| Morpholino/Propyl | 12.3 (PDE5) | 8.5 |
| Piperidinyl/Ethyl | 18.7 (PDE5) | 15.2 |
| Example data from structural analogs |
Q. What strategies address low solubility of this compound in aqueous media?
- Salt formation : Hydrochloride salts improve solubility (e.g., 8-(2-fluorobenzyl) analog solubility increased 3-fold) .
- Formulation : Use co-solvents (DMSO/PEG400) or nanoemulsions for in vivo studies .
Q. How can researchers reconcile discrepancies in pharmacological data across studies?
- Root causes :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity of 4-morpholino derivatives with non-morpholino variants (e.g., 4-chloro analogs show reduced potency) .
Q. What synthetic modifications enable selective functionalization at the C5-C6 double bond?
- Methodology :
- Electrophilic substitution : Bromination at C5 using NBS (N-bromosuccinimide) under radical conditions .
- Catalytic hydrogenation : Reduce double bond to access 5,6-dihydro derivatives for SAR exploration .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
